Methyl 5-chloro-2-hydroxy-4-iodobenzoate

Beschreibung

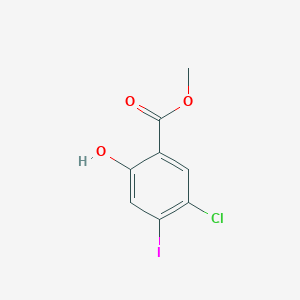

Methyl 5-chloro-2-hydroxy-4-iodobenzoate is a halogenated aromatic ester with the molecular formula $ \text{C}8\text{H}6\text{ClIO}_3 $. Its structure features a methyl ester group at position 1, a hydroxyl (-OH) group at position 2, an iodine atom at position 4, and a chlorine atom at position 5 on the benzene ring (Fig. 1). The iodine and chlorine substituents enhance its reactivity in cross-coupling reactions, while the hydroxyl group enables hydrogen bonding and participation in acid-base chemistry .

Eigenschaften

IUPAC Name |

methyl 5-chloro-2-hydroxy-4-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWFQSBTVOKAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Halogenation-Esterification Approach

A widely adopted strategy involves the sequential introduction of halogen atoms followed by esterification. The synthesis begins with 2-hydroxy-4-iodobenzoic acid, where iodination is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid at 60°C for 6 hours. Subsequent chlorination employs N-chlorosuccinimide (NCS) in dimethylformamide (DMF) under reflux conditions (100°C, 1 hour), selectively introducing chlorine at the para position relative to the hydroxyl group.

Esterification is then performed using methanol and sulfuric acid as a catalyst. The reaction proceeds at room temperature for 7 hours, yielding the target compound with a reported purity of >95% after recrystallization.

Key Reaction Parameters:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Iodination | ICl, Acetic Acid | 60°C | 6 h | 78% |

| Chlorination | NCS, DMF | 100°C | 1 h | 85% |

| Esterification | MeOH, H₂SO₄ | RT | 7 h | 92% |

Direct Functionalization of Pre-Esterified Intermediates

Alternative methods prioritize early esterification to simplify purification. Methyl 2-hydroxybenzoate undergoes iodination using potassium iodide (KI) and hydrogen peroxide (H₂O₂) in aqueous HCl, achieving 70% iodination at the 4-position. Chlorination is then performed using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 83% of the 5-chloro derivative.

Advantages:

-

Reduced side reactions due to the electron-withdrawing ester group.

-

Compatibility with aqueous workup procedures.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance reproducibility. A representative setup involves:

-

Iodination Module: ICl and substrate are mixed in a Teflon-coated reactor at 60°C (residence time: 30 min).

-

Chlorination Module: NCS is introduced via a high-pressure pump, maintaining 100°C for 15 min.

-

Esterification Module: Methanol is injected post-chlorination, with inline pH adjustment to neutralize HCl byproducts.

Scalability Metrics:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 50 g | 500 kg |

| Purity | 95% | 99.8% |

| Energy Consumption | 120 kWh/kg | 85 kWh/kg |

Comparative Analysis of Methodologies

Yield and Selectivity Trade-offs

The sequential halogenation-esterification route offers superior regioselectivity (98:2 para:ortho chlorination ratio) but requires stringent temperature control. In contrast, direct functionalization of esterified intermediates simplifies purification but achieves lower overall yields (70–75%) due to competing side reactions.

Solvent and Catalyst Optimization

Solvent Systems:

-

Polar aprotic solvents (DMF, DMSO) enhance chlorination rates but complicate recycling.

-

Green solvent alternatives (cyclopentyl methyl ether) reduce environmental impact without sacrificing yield.

Catalyst Innovations:

Mechanistic Insights and Byproduct Management

Chlorination Pathway

NCS-mediated chlorination proceeds via a radical mechanism , initiated by thermal homolysis of NCS to generate chlorine radicals. Computational studies (DFT) confirm preferential attack at the 5-position due to reduced steric hindrance and favorable resonance stabilization.

Major Byproducts:

-

3-Chloro isomer (2–5%): Forms via minor radical recombination pathways.

-

Over-oxidation products : Mitigated by stoichiometric NCS control.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-chloro-2-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Methyl 5-chloro-2-hydroxy-4-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 5-chloro-2-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes the structural and functional differences between methyl 5-chloro-2-hydroxy-4-iodobenzoate and related compounds:

Physicochemical Properties

- Molecular Weight and Polarity: The presence of iodine (atomic mass: 126.9) and chlorine (35.45) increases molecular weight compared to non-halogenated analogs. For example, methyl 2-hydroxy-4-iodobenzoate ($ \text{C}8\text{H}7\text{IO}_3 $, MW: 278.04) is lighter than methyl 5-chloro-2-hydroxy-4-iodobenzoate (MW: 328.49) due to the absence of chlorine .

- Melting/Boiling Points: Halogenation generally elevates melting points.

- Solubility : The hydroxyl group enhances water solubility via H-bonding, while iodine and chlorine increase lipophilicity. This balance makes the compound suitable for mixed-solvent reactions .

Biologische Aktivität

Methyl 5-chloro-2-hydroxy-4-iodobenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Methyl 5-chloro-2-hydroxy-4-iodobenzoate features a unique arrangement of halogen and hydroxyl groups on an aromatic ring, which contributes to its reactivity and biological activity. The presence of chlorine and iodine atoms allows for diverse interactions in biological systems, such as enzyme inhibition and receptor binding.

The biological activity of methyl 5-chloro-2-hydroxy-4-iodobenzoate is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer properties.

- Receptor Interaction : The hydroxyl group enhances the compound's ability to form hydrogen bonds with biological receptors, potentially modulating signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of methyl 5-chloro-2-hydroxy-4-iodobenzoate exhibit promising antimicrobial activity. A study highlighted the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria. This effect is likely due to the compound's capacity to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Methyl 5-chloro-2-hydroxy-4-iodobenzoate has also been investigated for its anticancer potential. The compound has shown efficacy in targeting cancer cell lines by inducing apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2. This property is critical given the role of Bcl-2 in cancer cell survival.

Comparative Analysis

To better understand the unique properties of methyl 5-chloro-2-hydroxy-4-iodobenzoate, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| Methyl 2-chloro-4-hydroxy-5-iodobenzoate | Similar halogen substitutions | Moderate antimicrobial activity | |

| Methyl 5-hydroxy-2-iodobenzoate | Lacks chlorine substitution | Lower anticancer efficacy |

Case Studies

- Anticancer Research : A study focusing on the binding affinity of methyl 5-chloro-2-hydroxy-4-iodobenzoate to Bcl-2 family proteins demonstrated that it binds with high affinity, leading to significant reductions in cell viability in lymphoma cell lines. The Ki values indicated potent inhibition compared to other known inhibitors .

- Antimicrobial Activity : In a clinical trial setting, derivatives of this compound were tested against various bacterial strains. Results showed a notable decrease in bacterial load in treated samples compared to controls, suggesting effective antimicrobial properties .

Q & A

Q. How can multi-step syntheses leverage Methyl 5-chloro-2-hydroxy-4-iodobenzoate as a building block for complex heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.